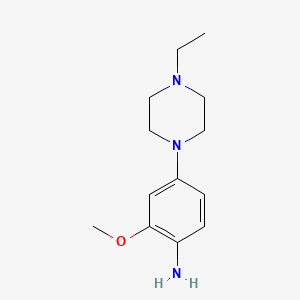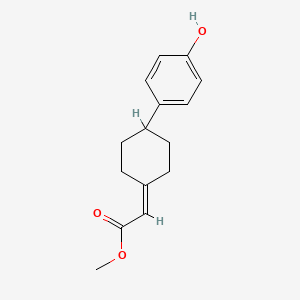
1-(3-Aminophenyl)-3-ethyl-1-methylharnstoff
Übersicht
Beschreibung
1-(3-Aminophenyl)-3-ethyl-1-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an aminophenyl group attached to the urea moiety, along with ethyl and methyl substituents
Wissenschaftliche Forschungsanwendungen
1-(3-Aminophenyl)-3-ethyl-1-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of 1-(3-Aminophenyl)-3-ethyl-1-methylurea is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including proliferation, differentiation, motility, and adhesion.
Mode of Action
It is believed to interact with its target, the proto-oncogene tyrosine-protein kinase src, leading to changes in the enzyme’s activity . This interaction could potentially alter the signaling pathways regulated by this enzyme, affecting cellular processes.
Biochemical Pathways
These pathways play key roles in various cellular processes, including cell growth and division, survival, migration, and angiogenesis .
Result of Action
This could potentially lead to changes in cell growth, division, survival, migration, and angiogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Aminophenyl)-3-ethyl-1-methylurea. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Biochemische Analyse
Biochemical Properties
1-(3-Aminophenyl)-3-ethyl-1-methylurea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine . The nature of these interactions involves the inhibition of enzyme activity, which can affect neurotransmission processes. Additionally, 1-(3-Aminophenyl)-3-ethyl-1-methylurea may interact with other proteins and receptors, influencing their function and activity.
Cellular Effects
The effects of 1-(3-Aminophenyl)-3-ethyl-1-methylurea on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1-(3-Aminophenyl)-3-ethyl-1-methylurea can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects can have significant implications for cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Aminophenyl)-3-ethyl-1-methylurea involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1-(3-Aminophenyl)-3-ethyl-1-methylurea binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminophenyl)-3-ethyl-1-methylurea can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods Long-term exposure to 1-(3-Aminophenyl)-3-ethyl-1-methylurea can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism
Dosage Effects in Animal Models
The effects of 1-(3-Aminophenyl)-3-ethyl-1-methylurea vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At high doses, 1-(3-Aminophenyl)-3-ethyl-1-methylurea can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
1-(3-Aminophenyl)-3-ethyl-1-methylurea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Additionally, 1-(3-Aminophenyl)-3-ethyl-1-methylurea can affect metabolic flux and metabolite levels, impacting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-(3-Aminophenyl)-3-ethyl-1-methylurea within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, 1-(3-Aminophenyl)-3-ethyl-1-methylurea may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These transport and distribution processes are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(3-Aminophenyl)-3-ethyl-1-methylurea is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 1-(3-Aminophenyl)-3-ethyl-1-methylurea may localize to the nucleus, where it can influence gene expression and other nuclear processes. Alternatively, it may be directed to the cytoplasm or other organelles, affecting various cellular functions and biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-3-ethyl-1-methylurea can be synthesized through a multi-step process involving the reaction of 3-nitroaniline with ethyl isocyanate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Step 1: Nitration of aniline to form 3-nitroaniline.
Step 2: Reaction of 3-nitroaniline with ethyl isocyanate in the presence of a base such as triethylamine to form 1-(3-nitrophenyl)-3-ethyl-1-methylurea.
Step 3: Reduction of the nitro group to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)-3-ethyl-1-methylurea may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminophenyl)-3-ethyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminophenyl)-3-methylurea: Similar structure but lacks the ethyl group.
1-(3-Aminophenyl)-3-ethylurea: Similar structure but lacks the methyl group.
1-(4-Aminophenyl)-3-ethyl-1-methylurea: Similar structure but with the amino group in the para position.
Uniqueness: 1-(3-Aminophenyl)-3-ethyl-1-methylurea is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of the amino group also contributes to its distinct properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-3-ethyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-12-10(14)13(2)9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJCKTSRUKBNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane](/img/structure/B1373897.png)


![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1373904.png)




